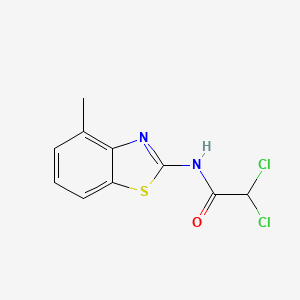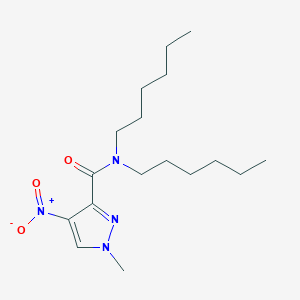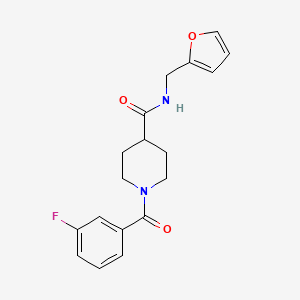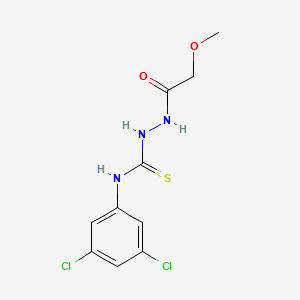![molecular formula C14H13FN2O2S B4694146 N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide](/img/structure/B4694146.png)
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, specific physical and chemical properties for “N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide” are not available in the retrieved resources .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with “N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide”, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating their potential as antiviral agents . This suggests that our compound of interest could be synthesized and tested for similar antiviral activities, potentially contributing to the treatment of viral infections.
Anti-HIV Properties
The indole scaffold is also present in compounds that have been screened for anti-HIV activity. These compounds have demonstrated the ability to inhibit HIV-1 and HIV-2 strains’ replication in acutely infected cells . By exploring the anti-HIV potential of “N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide”, researchers could develop new therapeutic agents for combating HIV.
Anticancer Applications
Indole derivatives are known for their anticancer activities. The structural framework of indoles allows them to bind with high affinity to multiple receptors, which is crucial in the development of anticancer drugs . “N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide” could be investigated for its potential to act on specific cancer-related pathways or receptors, offering a new avenue for cancer treatment.
Anti-Inflammatory Effects
The biological potential of indole derivatives extends to anti-inflammatory effects. These compounds can be designed to target specific inflammatory pathways, providing relief from various inflammatory conditions . Research into the anti-inflammatory applications of our compound could lead to the development of new anti-inflammatory medications.
Antimicrobial and Antitubercular Activity
Indole derivatives have shown a broad spectrum of antimicrobial and antitubercular activities. Their ability to interfere with bacterial cell processes makes them candidates for new antibiotic drugs . The exploration of “N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide” in this context could contribute to the fight against resistant bacterial strains.
Antidiabetic Potential
The diverse biological activities of indole derivatives also include antidiabetic effects. By affecting glucose metabolism or insulin signaling pathways, these compounds can be pivotal in managing diabetes . Investigating the antidiabetic potential of “N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide” could lead to novel treatments for diabetes.
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s plausible that it interacts with its targets in a way that induces changes in cellular processes, given the biological activities observed in related compounds .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Related compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
Propriétés
IUPAC Name |
N-[3-(2-fluoroanilino)-3-oxopropyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c15-10-4-1-2-5-11(10)17-13(18)7-8-16-14(19)12-6-3-9-20-12/h1-6,9H,7-8H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXYMVQXVYCDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCNC(=O)C2=CC=CS2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4694078.png)
![3-(3-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B4694082.png)

![1-[3-(trifluoromethyl)phenyl]-4-(2,4,5-trimethoxybenzoyl)piperazine](/img/structure/B4694090.png)
![methyl 3-bromo-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4694093.png)
![N-(4-ethoxyphenyl)-N'-[2-(phenylthio)phenyl]urea](/img/structure/B4694110.png)


![N-(4-bromophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4694133.png)

![ethyl [(3-allyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4694159.png)
![6-bromo-N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-(4-ethylphenyl)-4-quinolinecarboxamide](/img/structure/B4694166.png)

![{[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4694176.png)